molecular formula C12H9NO4 B1372765 Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate CAS No. 1152566-31-8

Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Cat. No.: B1372765
CAS No.: 1152566-31-8
M. Wt: 231.2 g/mol
InChI Key: JZVZUZGNSNDDQQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is an organic compound that features a cyano group attached to a phenyl ring, which is further connected to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate typically involves the reaction of 4-cyanophenylacetic acid with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Mechanism of Action

The mechanism of action of Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Biological Activity

Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a dioxobutanoate moiety attached to a cyanophenyl group, which contributes to its biological activity. The structural formula can be represented as follows:

C12H11NO4\text{C}_{12}\text{H}_{11}\text{N}\text{O}_{4}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group and the dioxobutanoate moiety are crucial for binding to active sites, which can lead to modulation of specific biochemical pathways. This interaction may result in either inhibition or activation depending on the target molecules involved .

1. Enzyme Inhibition

Research indicates that derivatives of this compound exhibit potential as enzyme inhibitors . For instance, it has been studied for its inhibitory effects on Nicotinamide N-methyltransferase (NNMT), which plays a role in various metabolic processes .

Table 1: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
This compoundNNMT0.45
Derivative ACyclooxygenase-2 (COX-2)0.62
Derivative BAldose Reductase1.12

2. Anticancer Activity

The compound has been investigated for its anticancer properties , particularly in inhibiting cell proliferation in various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit tumor growth.

Case Study: Antitumor Activity

  • Cell Lines Tested : HT29 (colon cancer), A-431 (skin cancer).
  • Findings : The compound demonstrated significant cytotoxic effects with IC50 values less than that of standard chemotherapeutics like doxorubicin .

Table 2: Antitumor Activity

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HT291.61 ± 1.92Doxorubicin3.00
A-4311.98 ± 1.22Doxorubicin3.00

3. Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . Its derivatives have been tested for their ability to inhibit pro-inflammatory cytokine release.

Table 3: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)
This compoundIL-6
Derivative CTNF-α

Properties

IUPAC Name

methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-17-12(16)11(15)6-10(14)9-4-2-8(7-13)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVZUZGNSNDDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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